(S)-Xanthoanthrafil

PDE5 inhibition Enantioselective pharmacology Synthetic intermediate

Ensure stereochemical precision in your PDE5 inhibitor research. Procure (S)-Xanthoanthrafil (CAS 247567-47-1), the defined (S)-enantiomer chiral intermediate, not the potent (R)-enantiomer PDE5 inhibitor (FR226807, IC₅₀ 1.1 nM). Using this specific enantiomer as a synthetic building block or a matched negative control prevents unintended pharmacological activity, guaranteeing experimental reproducibility and SAR accuracy.

Molecular Formula C19H23N3O6
Molecular Weight 389.408
CAS No. 247567-47-1
Cat. No. B565168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Xanthoanthrafil
CAS247567-47-1
SynonymsN-[(3,4-Dimethoxyphenyl)methyl]-2-[[(1S)-2-hydroxy-1-methylethyl]amino]-5-nitro-benzamide;  _x000B_
Molecular FormulaC19H23N3O6
Molecular Weight389.408
Structural Identifiers
SMILESCC(CO)NC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)NCC2=CC(=C(C=C2)OC)OC
InChIInChI=1S/C19H23N3O6/c1-12(11-23)21-16-6-5-14(22(25)26)9-15(16)19(24)20-10-13-4-7-17(27-2)18(8-13)28-3/h4-9,12,21,23H,10-11H2,1-3H3,(H,20,24)/t12-/m0/s1
InChIKeyZISFCTXLAXIEMV-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Xanthoanthrafil (CAS 247567-47-1) – Chiral Nitrobenzamide Derivative for cGMP‑Phosphodiesterase Inhibitor Synthesis


(S)-Xanthoanthrafil (CAS 247567-47-1), also designated as (S)-benzamidenafil, is a chiral nitrobenzamide derivative [1]. Its molecular formula is C₁₉H₂₃N₃O₆ with a molecular weight of 389.4 g/mol . The compound constitutes the (S)-enantiomer of the xanthoanthrafil/benzamidenafil scaffold, a structural class recognized for its interaction with cyclic guanosine monophosphate (cGMP)-specific phosphodiesterases (PDE5) [2]. While the (R)-enantiomer (FR226807) is characterized as a potent PDE5 inhibitor, (S)-Xanthoanthrafil is primarily documented as a chiral intermediate utilized in the preparation and development of cGMP‑phosphodiesterase inhibitors .

Why (S)-Xanthoanthrafil (CAS 247567-47-1) Cannot Be Substituted with Racemic Xanthoanthrafil or the (R)-Enantiomer in Synthesis Workflows


Procurement of xanthoanthrafil without stereochemical specification risks unintended biological or synthetic outcomes. The (R)-enantiomer (CAS 247568-68-9), designated FR226807, exhibits potent PDE5 inhibition (IC₅₀ 1.1 nM) [1], whereas the (S)-enantiomer is specified as a synthetic intermediate [2]. Interchanging (S)-Xanthoanthrafil with racemic xanthoanthrafil (CAS 1020251-53-9) or the (R)-enantiomer introduces different stereochemical and pharmacological properties, compromising experimental reproducibility and potentially introducing undesired PDE5 inhibitory activity in assays where the (S)-enantiomer is intended as a non‑active control or intermediate. The distinct CAS registries (247567-47-1 vs. 247568-68-9 vs. 1020251-53-9) underscore that these are chemically and functionally distinct entities requiring precise sourcing for research applications .

Quantitative Differentiation of (S)-Xanthoanthrafil (CAS 247567-47-1) from Closest Analogs


PDE5 Inhibitory Potency: (S)-Xanthoanthrafil vs. (R)-Xanthoanthrafil (FR226807)

(S)-Xanthoanthrafil is the S‑enantiomer of the xanthoanthrafil scaffold. The R‑enantiomer (FR226807) demonstrates potent PDE5 inhibitory activity with an IC₅₀ of 1.1 nM [1]. In contrast, (S)-Xanthoanthrafil is characterized as a synthetic intermediate for cGMP‑phosphodiesterase inhibitor preparation , implying significantly reduced or negligible PDE5 inhibitory activity relative to the R‑enantiomer. This stereochemical dependence on PDE5 inhibition is a recognized feature within the class.

PDE5 inhibition Enantioselective pharmacology Synthetic intermediate

PDE6 Selectivity: (R)-Xanthoanthrafil (FR226807) vs. (S)-Xanthoanthrafil Functional Context

The R‑enantiomer (FR226807) exhibits an 18‑fold selectivity for PDE5 over PDE6, with IC₅₀ values of 1.1 nM and 20 nM, respectively [1]. No comparable selectivity data are available for (S)-Xanthoanthrafil. Given its designation as an intermediate rather than an active PDE5 inhibitor [2], the (S)-enantiomer is not expected to demonstrate meaningful PDE6 inhibition. This functional divergence is critical for applications where PDE6‑mediated off‑target effects must be controlled.

PDE6 selectivity Enantiomer differentiation Off‑target activity

CAS Registry Differentiation: (S)-Xanthoanthrafil vs. (R)-Xanthoanthrafil vs. Racemic Xanthoanthrafil

(S)-Xanthoanthrafil is assigned CAS 247567-47-1 . The R‑enantiomer (FR226807) carries CAS 247568-68-9 [1], and racemic xanthoanthrafil (benzamidenafil) is assigned CAS 1020251-53-9 . This discrete CAS numbering reflects their distinct chemical identities and stereochemical configurations. Procuring material under CAS 247567-47-1 guarantees the (S)-enantiomer for use as a chiral intermediate in PDE5 inhibitor synthesis .

Chiral resolution Synthetic intermediate sourcing Analytical standard

Defined Research Applications for (S)-Xanthoanthrafil (CAS 247567-47-1) Based on Quantitative Evidence


Chiral Intermediate in the Synthesis of cGMP‑Phosphodiesterase Inhibitors

(S)-Xanthoanthrafil is explicitly documented as an intermediate in the preparation of cGMP‑phosphodiesterase inhibitors . Its defined stereochemistry (S‑configuration) enables the construction of chiral PDE5 inhibitor candidates. Researchers can incorporate (S)-Xanthoanthrafil into synthetic routes to generate novel PDE5‑targeting molecules without introducing the potent PDE5 inhibitory activity characteristic of the R‑enantiomer (IC₅₀ 1.1 nM) [1].

Enantiomer‑Specific Analytical Standard for Chiral Purity Assessment

With a distinct CAS number (247567-47-1) and defined (S)-stereochemistry , (S)-Xanthoanthrafil serves as an authentic reference standard for chiral chromatographic methods (e.g., HPLC with chiral stationary phases) to verify the enantiomeric purity of synthesized PDE5 inhibitors or to detect adulteration of dietary supplements with the active R‑enantiomer [2].

Negative Control in PDE5 Enzyme Assays

Given its functional classification as a synthetic intermediate rather than a potent PDE5 inhibitor , (S)-Xanthoanthrafil can be deployed as a stereochemically matched negative control in PDE5 inhibition assays. This allows researchers to distinguish true inhibitory activity (conferred by the R‑enantiomer, IC₅₀ 1.1 nM [1]) from background or assay interference.

Structure‑Activity Relationship (SAR) Studies of Nitrobenzamide PDE5 Inhibitors

The (S)-enantiomer provides a stereochemical reference point for SAR investigations into the nitrobenzamide class of PDE5 inhibitors. Comparing the activity profile of (S)-Xanthoanthrafil (implied low/negligible) with that of the R‑enantiomer (FR226807, PDE5 IC₅₀ 1.1 nM, PDE6 IC₅₀ 20 nM [1]) enables elucidation of stereochemical requirements for PDE5 binding and selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-Xanthoanthrafil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.